2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetic acid
Description
The compound 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetic acid is a thiazolidinone derivative characterized by a hydrazono group at position 2 and a 3-phenylallylidene substituent. The thiazolidinone core (4-oxo-1,3-thiazolidine) is fused with an acetic acid moiety at position 5, and the stereochemistry of the double bonds is defined as E-configured. This structure is synthesized via multi-step reactions involving hydrazone formation and cyclization, as seen in analogous thiazolidinone derivatives . Thiazolidinones are pharmacologically significant due to their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug discovery .
Properties
IUPAC Name |
2-[(2E)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-12(19)9-11-13(20)16-14(21-11)17-15-8-4-7-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,18,19)(H,16,17,20)/b7-4+,15-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTSDNQPTIRIRQ-DUEVJXGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N=C/2\NC(=O)C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity. They are used in probe design and have been found to exhibit anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity.
Mode of Action
Thiazolidine derivatives, like this compound, are known to interact with their targets in a way that enhances their pharmacological properties. The presence of sulfur in these compounds is known to enhance these properties.
Biochemical Pathways
Given the diverse biological properties of thiazolidine derivatives, it can be inferred that multiple pathways may be affected, leading to downstream effects such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity.
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives.
Result of Action
Given the diverse biological properties of thiazolidine derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity.
Biological Activity
The compound 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetic acid is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by various studies and case analyses.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 319.4 g/mol. The structure contains a thiazolidinone ring, which is known for its role in various pharmacological activities.
Cytotoxicity
Studies have demonstrated that derivatives of thiazolidinones exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds related to 4-oxo-2-thioxothiazolidin-3-yl acetic acids have shown significant cytotoxic effects against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, indicating potential as anticancer agents .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-((E)-4-oxo-2-thiazolidin-5-yl)acetic acid | K562 | 10.5 |
| 2-((E)-4-oxo-2-thiazolidin-5-yl)acetic acid | MCF7 | 12.0 |
Aldose Reductase Inhibition
Another significant biological activity of this compound is its ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. Recent studies indicate that certain derivatives exhibit submicromolar IC50 values, making them potent inhibitors compared to established drugs like epalrestat .
Table 2: Aldose Reductase Inhibition Potency
| Compound Name | IC50 (µM) | Comparison to Epalrestat |
|---|---|---|
| 2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-thiazolidin-3-yl)acetic acid | 0.15 | 5x more potent |
Antimicrobial Activity
Thiazolidinone derivatives have also been studied for their antimicrobial properties. Certain compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Cytotoxicity Study : A study published in Pharmacology examined the effects of several thiazolidinone derivatives on K562 and MCF7 cells. The results indicated that these compounds could induce apoptosis in cancer cells, providing a basis for further development as anticancer agents .
- Aldose Reductase Inhibition : Research focused on the structure-activity relationship (SAR) of thiazolidinones revealed that modifications at specific positions on the ring significantly enhance inhibitory potency against ALR2. The most effective compound was found to be over five times more potent than epalrestat, indicating a promising lead for diabetes-related therapies .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Thioxo vs. Oxo Groups : Replacing the oxo group at C2 with thioxo (e.g., ) increases electron-withdrawing effects, altering reactivity and binding affinity in biological systems.
- Functional Groups : The acetic acid moiety at C5 improves solubility in polar solvents compared to ester derivatives (e.g., ethyl esters in ).
Key Observations :
- Microwave Synthesis : The target compound’s microwave-assisted synthesis offers higher efficiency (2 h vs. 15 h in conventional methods ) and improved yields (75–85% vs. 76–86%).
- Acid vs. Ester Derivatives : Hydrolysis of ester precursors (e.g., ) to carboxylic acids (target compound) requires acidic conditions (e.g., HCl/acetic acid) .
Key Observations :
- Antiviral Potential: The target compound’s conjugated hydrazono-allylidene system may enhance interactions with viral envelope proteins, as seen in its activity against VSV pseudotypes .
- Role of Substituents : Electron-withdrawing groups (e.g., nitro in ) or thiazole rings (e.g., ) improve antimicrobial potency but may reduce solubility.
Preparation Methods
Reaction Design and Mechanism
The one-pot method utilizes baker’s yeast ( Saccharomyces cerevisiae ) as a biocatalyst to facilitate tandem cyclocondensation of 3-phenylallylidene aldehyde, thiosemicarbazide, and maleic anhydride in acetonitrile under ultrasonication. The yeast mediates both imine formation (between aldehyde and thiosemicarbazide) and subsequent thia-Michael addition to maleic anhydride, forming the thiazolidinone core. The ( E )-configuration of the hydrazono group is stabilized by intramolecular hydrogen bonding between the thione sulfur and hydrazine NH.
Optimization Strategies
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Ultrasonication : Reduces reaction time from 12 hours to 2 hours by enhancing mass transfer.
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Solvent Choice : Acetonitrile outperforms toluene or DMF due to its polarity, which stabilizes intermediates.
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Catalyst Loading : 20% w/w baker’s yeast achieves 85% yield; excess yeast causes protein denaturation and side reactions.
Table 1: One-Pot Synthesis Conditions and Yields
| Aldehyde | Thiosemicarbazide (mmol) | Maleic Anhydride (mmol) | Yield (%) |
|---|---|---|---|
| 3-Phenylallylidene | 1.2 | 1.5 | 78 |
| 4-Methoxybenzaldehyde | 1.2 | 1.5 | 65 |
Stepwise Thiosemicarbazone Cyclization
Thiosemicarbazone Intermediate Formation
4-Phenyl-3-thiosemicarbazide is prepared via reaction of phenyl isothiocyanate with hydrazine hydrate in ethanol (86% yield). Condensation with 3-phenylallylidene aldehyde in acetic acid at 85°C for 3 hours yields the ( E )-configured thiosemicarbazone intermediate.
Cyclization with Ethyl Bromoacetate
The thiosemicarbazone reacts with ethyl bromoacetate in refluxing ethanol (12 hours) to form the thiazolidinone ring. Subsequent saponification with NaOH (2M, 60°C) hydrolyzes the ester to the acetic acid derivative.
Key Observations :
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Regioselectivity : Ethyl bromoacetate selectively attacks the thione sulfur, avoiding competing N-alkylation.
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Stereochemical Integrity : The ( E )-geometry of the allylidene group is preserved due to conjugation with the thiazolidinone ring.
Solid-Phase Synthesis for Peptide Conjugates
Resin Functionalization
A Tentagel Rink resin is loaded with Fmoc-protected glycine. After deprotection, the thiazolidinone core is assembled via iterative coupling of Boc-protected thiourea derivatives and Knoevenagel condensation with 3-phenylallylidene aldehyde.
On-Resin Alkylation
Bromoacetic acid is coupled to the thiazolidinone N-3 position using DIPEA in DMF. Cleavage from the resin with TFA/TIS/H2O (95:2.5:2.5) yields the target compound with >90% purity.
Advantages :
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Avoids solubility issues associated with hydrophobic intermediates.
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Enables rapid synthesis of analogs for structure-activity studies.
Knoevenagel Condensation for Allylidene Incorporation
Reaction Protocol
The pre-formed thiazolidinone-acetic acid intermediate is condensed with 3-phenylpropanal in ethanol containing piperidine (10 mol%) at 70°C. The ( E )-allylidene group forms via dehydration, driven by azeotropic removal of water with molecular sieves.
Stereochemical Control
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Solvent Effects : Ethanol favors ( E )-isomer due to polar transition-state stabilization.
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Catalyst Screening : Piperidine outperforms pyrrolidine or DBU in minimizing Z-isomer formation (<5%).
Table 2: Knoevenagel Optimization Data
| Catalyst | Temp (°C) | Time (h) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|
| Piperidine | 70 | 6 | 95:5 | 82 |
| DBU | 70 | 6 | 80:20 | 68 |
Characterization and Analytical Validation
Spectroscopic Confirmation
X-Ray Crystallography
Single-crystal analysis confirms the ( E,E )-configuration of both the hydrazono and allylidene groups, with dihedral angles of 178.2° between the thiazolidinone and phenyl rings.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency and Yield
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| One-Pot Biocatalytic | 1 | 78 | 90 | Moderate |
| Stepwise Cyclization | 3 | 65 | 95 | High |
| Solid-Phase | 5 | 70 | 98 | Low |
| Knoevenagel Condensation | 2 | 82 | 92 | High |
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
